[1-(2-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[1-(2-chloropyrimidin-4-yl)piperidin-4-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)19(4)11-6-9-20(10-7-11)12-5-8-17-13(16)18-12/h5,8,11H,6-7,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCNWSCIJVRLSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801118024 | |
| Record name | Carbamic acid, N-[1-(2-chloro-4-pyrimidinyl)-4-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801118024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261233-55-9 | |
| Record name | Carbamic acid, N-[1-(2-chloro-4-pyrimidinyl)-4-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261233-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(2-chloro-4-pyrimidinyl)-4-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801118024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
[1-(2-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article provides a detailed overview of its biological activity, including relevant research findings, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H23ClN4O2
- Molecular Weight : 326.82 g/mol
- CAS Number : 1261233-25-3
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The piperidine moiety is known for its ability to bind to neurotransmitter receptors and enzymes, influencing several signaling pathways.
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, analogs have shown significant cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells. These compounds often work by inducing apoptosis and inhibiting tumor growth through various mechanisms, such as:
- Inhibition of NF-kB pathways.
- Induction of DNA damage response.
2. Neuroprotective Effects
The compound has also been studied for its potential in neurodegenerative diseases. Research indicates that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegeneration:
- AChE Inhibition : Enhances acetylcholine levels, potentially improving cognitive function.
- BuChE Inhibition : May contribute to the reduction of amyloid-beta aggregation, a hallmark of Alzheimer's disease.
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
Research Findings
Research has consistently shown that derivatives containing the piperidine structure can enhance biological activity through:
- Increased hydrophobic interactions with target proteins.
- Structural modifications leading to improved selectivity and potency.
Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Chloropyrimidine
(a) [1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester
- CAS : 1261234-84-7
- Key Differences :
- Chlorine at 4-position on pyrimidine vs. 2-position in the target compound.
- Piperidin-4-yl group retained.
- Physicochemical Properties :
- Implications :
- Positional isomerism may alter binding to biological targets (e.g., pyrimidine-binding enzymes).
(b) tert-Butyl 4-[[(6-chloropyrimidin-4-yl)amino]methyl]piperidine-1-carboxylate
Substituted Pyrimidine Derivatives
(a) [1-(2-Chloro-6-methyl-pyrimidin-4-yl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester
- CAS : 1261235-47-5
- Key Differences :
- Methyl group at 6-position on pyrimidine.
- Piperidin-4-ylmethyl group (vs. piperidin-4-yl in target compound).
- Molecular Formula : C₁₆H₂₅ClN₄O₂ (higher MW due to methyl).
- Implications :
(b) [1-(6-Methoxy-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
Piperidine-Modified Analogs
(a) [1-(2-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester
(b) tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate
Table 1: Structural and Property Comparison
*Estimated based on structural similarity.
Research Implications
- Biological Activity : While direct activity data is unavailable, structural features suggest:
- Drug Design :
Q & A
Basic Questions
Q. What are the common synthetic routes for [1-(2-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via multi-step reactions involving palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) to introduce the 2-chloropyrimidine moiety. For example, tert-butyl carbamate intermediates are often generated using Boc-protection strategies under inert atmospheres. Optimization includes adjusting catalyst loading (e.g., Pd(OAc)₂ or XPhos-based systems), temperature (40–100°C), and reaction time (5–24 hours) to maximize yield and purity .
- Data Contradictions : Some protocols report variability in coupling efficiency depending on the steric hindrance of the piperidine substituents. Confirm purity via HPLC or NMR post-synthesis .
Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?
- Methodology :
- Physical State : Likely a solid (analogous to tert-butyl piperidine derivatives, which are light yellow solids ).
- Solubility : Assessed in DMSO or dichloromethane via gravimetric analysis.
- Stability : Evaluated under varying temperatures (-20°C to room temperature) and humidity using TLC or LC-MS to monitor degradation .
- Data Gaps : Limited experimental data on exact melting points or logP values; computational tools (e.g., PubChem descriptors) may supplement .
Q. What safety protocols are recommended for handling this compound?
- Methodology :
- Personal Protective Equipment (PPE) : Respiratory protection (N95 masks), nitrile gloves, and safety goggles to prevent inhalation, skin contact, or eye exposure .
- Ventilation : Use fume hoods for weighing and synthesis steps.
- Emergency Measures : Immediate rinsing with water for skin/eye contact; avoid direct exposure to moisture to prevent hydrolysis .
Q. How is the compound’s purity and structural integrity validated?
- Methodology :
- NMR Spectroscopy : Confirm piperidine and pyrimidine proton environments (e.g., δ 1.4 ppm for tert-butyl groups) .
- HPLC/MS : Monitor purity (>97%) using reverse-phase C18 columns and ESI-MS for molecular ion verification .
Advanced Research Questions
Q. How can this compound be applied in kinase inhibitor development, and what experimental frameworks are used to assess its bioactivity?
- Methodology : The 2-chloropyrimidine group serves as a "warhead" for covalent binding to kinase ATP pockets.
- In Vitro Assays : Use fluorescence polarization or TR-FRET to measure IC₅₀ values against target kinases (e.g., EGFR or BTK).
- Structural Modifications : Introduce substituents at the piperidine nitrogen to enhance selectivity, guided by molecular docking (e.g., Schrödinger Suite) .
- Challenges : Off-target effects may arise due to reactivity of the chloro-pyrimidine moiety; counter-screening against related kinases is critical .
Q. What mechanistic insights explain its reactivity in palladium-catalyzed cross-coupling reactions?
- Methodology : The chloro-pyrimidine acts as an electrophilic partner in Suzuki-Miyaura couplings.
- Catalytic Cycle : Pd⁰ intermediates facilitate oxidative addition with the C-Cl bond, followed by transmetallation with boronic acids.
- Kinetic Studies : Monitor reaction progress via in situ IR or GC-MS to identify rate-limiting steps (e.g., ligand dissociation) .
Q. How should researchers design experiments to evaluate its stability under physiological conditions?
- Methodology :
- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C and analyze degradation products via LC-MS over 24–72 hours.
- Oxidative Stress Tests : Expose to H₂O₂ or liver microsomes to simulate metabolic pathways .
Q. What strategies are effective for resolving contradictions in reported synthetic yields?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
